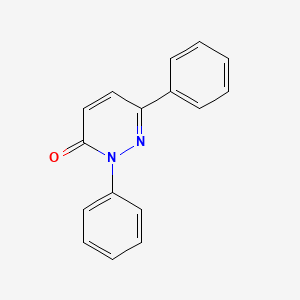
2,6-Diphenyl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diphenyl-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C16H12N2O and its molecular weight is 248.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated that 2,6-diphenyl-3(2H)-pyridazinone derivatives exhibit notable antimicrobial properties. A study synthesized several new derivatives and evaluated their antibacterial and antifungal activities against pathogenic strains. The findings indicated that certain compounds showed strong inhibitory effects comparable to standard antibiotics, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory and Analgesic Properties
The compound has been explored for its anti-inflammatory and analgesic effects. A series of derivatives were synthesized that included acetamide and propanamide groups, which were tested in vivo for their analgesic activity using models such as the carrageenan-induced paw edema test. Results indicated that some derivatives exhibited significant anti-inflammatory effects without causing gastric lesions, suggesting a favorable safety profile .
Antihypertensive Effects
Research has also focused on the antihypertensive potential of pyridazinone derivatives. Compounds have been synthesized and evaluated for their ability to lower blood pressure in animal models, showing efficacy comparable to established antihypertensive drugs .
Antioxidant Activity
The antioxidant properties of this compound have been investigated with promising results. Studies reported that these compounds demonstrated high radical scavenging activity, outperforming common antioxidants like ascorbic acid in specific assays .
Cardiotonic Agents
Substituted forms of this compound have been identified as cardiotonic agents capable of enhancing myocardial contractility. This application is particularly relevant for patients with heart failure, providing a potential therapeutic avenue for improving cardiac function .
Insecticides and Acaricides
In agricultural chemistry, pyridazinones have been utilized as insecticides and acaricides due to their selective efficacy against pests while minimizing harm to beneficial organisms. Research indicates that these compounds can effectively control mite populations, making them valuable in integrated pest management strategies .
Fungal Control
The antifungal properties of this compound derivatives have also been explored in agriculture. Certain derivatives demonstrated effectiveness against common plant pathogens, suggesting their potential use in crop protection formulations .
Summary of Findings
The applications of this compound span multiple domains with significant implications for health and agriculture:
| Application Area | Specific Use Cases | Observations |
|---|---|---|
| Pharmacology | Antimicrobial agents | Effective against various pathogenic strains |
| Anti-inflammatory and analgesic | Significant effects without gastric toxicity | |
| Antihypertensive | Comparable efficacy to standard antihypertensives | |
| Antioxidant | High radical scavenging activity | |
| Cardiotonic agents | Enhances myocardial contractility | |
| Agriculture | Insecticides | Selective control over pests |
| Fungal control | Effective against plant pathogens |
Eigenschaften
CAS-Nummer |
28006-42-0 |
|---|---|
Molekularformel |
C16H12N2O |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
2,6-diphenylpyridazin-3-one |
InChI |
InChI=1S/C16H12N2O/c19-16-12-11-15(13-7-3-1-4-8-13)17-18(16)14-9-5-2-6-10-14/h1-12H |
InChI-Schlüssel |
UKHCFSJQQQJRCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















